An In-depth Technical Guide to Pyrrole-2-carboxaldehyde: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to Pyrrole-2-carboxaldehyde: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structural information, and synthetic protocols for pyrrole-2-carboxaldehyde. The information is curated for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic aldehyde in their work. All quantitative data is presented in clear, tabular format for ease of comparison, and a detailed experimental protocol for a key synthesis is provided. A visualization of the Vilsmeier-Haack reaction mechanism, a common route for its synthesis, is also included.
Core Chemical Properties and Structure
Pyrrole-2-carboxaldehyde is a five-membered aromatic heterocyclic compound containing a nitrogen atom. The presence of both a pyrrole ring, which acts as a proton donor, and a carbonyl group, which acts as a proton acceptor, contributes to its unique chemical characteristics and reactivity.[1] It exists as a light yellow or brown crystalline solid at room temperature and can transition to a liquid state at higher temperatures.[2] While it has low solubility in water, it is soluble in organic solvents such as ethanol, acetone, chloroform, dimethyl sulfoxide, and methanol.[2][3]
The molecule's structure is relatively unstable, making it susceptible to nucleophilic attack and self-condensation reactions.[2] The unsaturated carbon-carbon double bonds within the pyrrole ring enhance its reactivity.[2] It is known to undergo oxidation to form 2-pyrrolecarboxylic acid and reduction to yield 2-pyrrolecarbinol.[2] Furthermore, under alkaline conditions, it can undergo alkylation reactions.[2]
Structural and Chemical Identity
| Property | Value |
| IUPAC Name | 1H-pyrrole-2-carbaldehyde[4] |
| Synonyms | 2-Formylpyrrole, Pyrrole-2-aldehyde[4] |
| CAS Number | 1003-29-8[4] |
| Molecular Formula | C₅H₅NO[4] |
| Molecular Weight | 95.10 g/mol [4] |
| Canonical SMILES | C1=CNC(=C1)C=O[4] |
| InChI Key | ZSKGQVFRTSEPJT-UHFFFAOYSA-N[4] |
Physicochemical Properties
| Property | Value |
| Melting Point | 43-46 °C[3] |
| Boiling Point | 217-219 °C[3] |
| Appearance | White to brown solid[2] |
| Solubility | Soluble in chloroform, dimethyl sulfoxide, and methanol. Insoluble in water.[3] |
Spectroscopic Data
| Spectrum Type | Chemical Shifts (ppm) |
| ¹H NMR (in CDCl₃) | δ 9.50 (s, 1H, CHO), 7.19 (m, 1H, H5), 7.01 (m, 1H, H3), 6.34 (m, 1H, H4), ~10.8 (br s, 1H, NH) |
| ¹³C NMR | δ 179.3 (CHO), 132.8 (C2), 125.1 (C5), 120.7 (C3), 111.2 (C4)[5] |
Experimental Protocol: Synthesis of Pyrrole-2-carboxaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrrole.[6][7][8] The following protocol is a detailed methodology for the synthesis of pyrrole-2-carboxaldehyde based on a procedure from Organic Syntheses.[9]
Materials:
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Pyrrole
-
Ethylene dichloride
-
Sodium acetate trihydrate
-
Sodium carbonate
-
Ether
-
Petroleum ether (b.p. 40-60 °C)
-
Ice bath
-
Three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer
Procedure:
-
Formation of the Vilsmeier Reagent: In a three-necked flask, chill dimethylformamide. While maintaining the temperature between 10-20 °C with an ice bath, slowly add phosphorus oxychloride over 15 minutes. An exothermic reaction will occur, forming the phosphorus oxychloride-dimethylformamide complex (the Vilsmeier reagent). Remove the ice bath and stir the mixture for an additional 15 minutes.
-
Reaction with Pyrrole: Replace the ice bath and add ethylene dichloride to the flask. Once the internal temperature is lowered to 5 °C, add a solution of freshly distilled pyrrole in ethylene dichloride through the dropping funnel over a period of 1 hour, ensuring the temperature is maintained.
-
Work-up: After the addition is complete, cool the mixture to 25-30 °C. Cautiously add a solution of sodium acetate trihydrate in water. Reflux the reaction mixture for 15 minutes with vigorous stirring.
-
Extraction: Cool the mixture and transfer it to a separatory funnel. Separate the ethylene dichloride layer. Extract the aqueous phase three times with ether. Combine the organic extracts (ethylene dichloride and ether).
-
Purification: Wash the combined organic solution with a saturated aqueous sodium carbonate solution. Dry the organic layer over anhydrous sodium carbonate. Distill off the solvents. The crude product can be purified by distillation under reduced pressure or by recrystallization from boiling petroleum ether.[9]
Visualization of the Vilsmeier-Haack Reaction Mechanism
The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of pyrrole to produce pyrrole-2-carboxaldehyde.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrole-2-carboxaldehyde(1003-29-8) 13C NMR spectrum [chemicalbook.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
